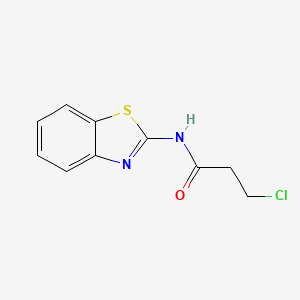

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

Description

BenchChem offers high-quality N-1,3-Benzothiazol-2-YL-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-Benzothiazol-2-YL-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-36-3 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectral analysis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide (NMR, IR, Mass)

Technical Guide: Spectral Analysis of -(1,3-Benzothiazol-2-yl)-3-chloropropanamide

Executive Summary & Synthetic Context

Compound:

This compound is typically synthesized via the nucleophilic acyl substitution of 2-aminobenzothiazole with 3-chloropropionyl chloride. Understanding this pathway is crucial for spectral analysis, as the most common impurities—residual starting material (2-aminobenzothiazole) and hydrolyzed acid (3-chloropropanoic acid)—have distinct spectral signatures that must be deconvoluted from the product data.

Structural Elucidation Workflow

The following diagram outlines the logical flow for validating this structure, moving from functional group identification to skeletal confirmation.

Figure 1: Step-wise structural validation workflow.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the formation of the amide bond and the presence of the alkyl chloride.

Experimental Protocol

-

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32.

Spectral Interpretation

The IR spectrum serves as the primary "fingerprint" for reaction completion. The disappearance of the primary amine doublet (~3400/3300 cm⁻¹) from the 2-aminobenzothiazole starting material is the first indicator of success.

| Frequency (cm⁻¹) | Vibration Mode | Assignment / Notes |

| 3250 - 3350 | N-H Stretch | Broad, medium intensity. Indicates secondary amide. |

| 3050 - 3080 | C-H Stretch (Ar) | Weak intensity.[1] Aromatic ring protons. |

| 2920 - 2980 | C-H Stretch (Alk) | Methylene (-CH₂-) groups in the propyl chain. |

| 1690 - 1710 | C=O Stretch | Amide I Band. Strongest peak. Confirming amide linkage. |

| 1590 - 1610 | C=N Stretch | Characteristic of the benzothiazole ring system. |

| 1540 - 1560 | N-H Bend | Amide II Band. |

| 740 - 760 | C-Cl Stretch | Strong band. Confirms the 3-chloro substituent. |

| 700 - 730 | C-H Bend (oop) | Ortho-disubstituted benzene ring. |

Scientist's Note: If a broad peak appears >3400 cm⁻¹, suspect moisture or residual 3-chloropropanoic acid (O-H stretch).

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and verify the integrity of the 3-chloropropyl chain.

Experimental Protocol

-

Solvent: DMSO-d₆ is preferred due to the poor solubility of benzothiazole amides in CDCl₃.

-

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aliphatic region is diagnostic. The 3-chloropropyl chain appears as two distinct triplets.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.45 | Broad Singlet | 1H | Amide -NH | Highly deshielded by the electron-withdrawing benzothiazole ring and carbonyl. |

| 7.98 - 8.02 | Doublet (d) | 1H | Ar-H (C4) | Protons on the benzothiazole benzene ring.[2] |

| 7.75 - 7.79 | Doublet (d) | 1H | Ar-H (C7) | |

| 7.42 - 7.48 | Triplet (t) | 1H | Ar-H (C6) | |

| 7.30 - 7.35 | Triplet (t) | 1H | Ar-H (C5) | |

| 3.89 | Triplet (t) | 2H | -CH₂-Cl | Deshielded by electronegative Chlorine. (β-position) |

| 2.98 | Triplet (t) | 2H | -CO-CH₂- | Adjacent to carbonyl. (α-position) |

Coupling Constant (

¹³C NMR Analysis (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 170.1 | C=O | Amide carbonyl. |

| 158.2 | C2 (Benzothiazole) | Quaternary carbon attached to N and S. Distinctive downfield shift. |

| 148.5 | C3a (Bridgehead) | |

| 131.5 | C7a (Bridgehead) | |

| 126.4, 124.3 | Ar-C | |

| 122.1, 120.8 | Ar-C | |

| 40.5 | -CH₂-Cl | Often obscured by DMSO solvent peak (~39-40 ppm). Check DEPT-135. |

| 36.2 | -CO-CH₂- | Alpha carbon. |

Mass Spectrometry (MS)

Objective: Confirm molecular weight and the presence of chlorine via isotopic abundance.

Experimental Protocol

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).

-

Mobile Phase: MeOH/Water + 0.1% Formic Acid.

Fragmentation Pathway & Isotope Pattern

The most critical validation in MS for this compound is the Chlorine Isotope Pattern . Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

M⁺ Peak: m/z 241 (using ³⁵Cl)

-

M+2 Peak: m/z 243 (using ³⁷Cl)

-

Ratio: The intensity of (M) : (M+2) must be approximately 3:1 .

Fragmentation Diagram (Graphviz)

The following diagram illustrates the expected fragmentation under Collision Induced Dissociation (CID).

Figure 2: Proposed ESI-MS fragmentation pathway.

Interpretation:

-

m/z 241/243: Parent ion.

-

m/z 151: The base peak is often the protonated 2-aminobenzothiazole moiety, formed after the amide bond cleaves. This confirms the heterocyclic portion of the molecule.

-

m/z 205: Formed by the loss of HCl (36 Da) or the loss of Cl radical followed by H rearrangement. This is common in alkyl chlorides.

References

-

Synthesis and Screening of Benzothiazole Derivatives: Kumar, A., et al. (2022).[3] "Synthesis and screening of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants." Annals of Phytomedicine. Link

-

Spectroscopic Characterization of Amides: Obasi, L.N., et al. (2011). "Synthesis, Spectroscopic Characterization and Antibacterial Screening of Novel N-(Benzothiazol-2-yl)ethanamides." Eclética Química. Link

-

General Benzothiazole NMR Data: Asrondkar, A.L., et al. (2015).[4] "Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives." Der Pharma Chemica. Link

-

Mass Spectrometry of Alkyl Halides: LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Link

An In-depth Technical Guide to the Solubility of N-1,3-Benzothiazol-2-YL-3-chloropropanamide in Different Solvents

Introduction

N-1,3-Benzothiazol-2-YL-3-chloropropanamide is a molecule belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties[1][2][3]. The journey of a promising compound from a laboratory discovery to a viable therapeutic agent is fraught with challenges, one of the most fundamental being its solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical determinant of a drug's bioavailability and therapeutic efficacy[4]. A compound that cannot be adequately dissolved in physiological fluids will likely exhibit poor absorption and distribution in the body. Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is paramount during the early stages of drug development. This knowledge informs decisions on formulation, purification, and the selection of appropriate delivery systems[5][6].

This technical guide provides a detailed exploration of the solubility of N-1,3-Benzothiazol-2-YL-3-chloropropanamide. It begins with the foundational principles governing solubility, followed by a robust, step-by-step experimental protocol for determining its solubility in a range of common laboratory solvents. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Part 1: Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules[7]. The overarching principle is often summarized by the adage, "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[8].

The Role of Polarity and Intermolecular Forces

The polarity of a molecule is determined by the distribution of electron density across its structure. Solvents can be broadly categorized as polar and non-polar. Polar solvents, in turn, can be further classified as protic (containing a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen, making them capable of hydrogen bonding) or aprotic (lacking this feature)[8][9].

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These are effective at dissolving polar and ionic compounds through hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds but are less effective with ionic salts compared to protic solvents[9].

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are suitable for dissolving non-polar, lipophilic compounds through van der Waals forces[4][10].

Based on the structure of N-1,3-Benzothiazol-2-YL-3-chloropropanamide, which contains polar functional groups (amide, chloro group) and a relatively non-polar benzothiazole ring system, it is expected to exhibit a mixed solubility profile.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Each solvent and solute can be characterized by its three HSP values. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius of the solute, dissolution is predicted to occur[11][12]. This provides a more nuanced tool for solvent selection beyond simple polarity rules.

Part 2: Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, as recommended by various regulatory bodies and scientific literature[13][14][15][16]. This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified.

Selection of Solvents

For a comprehensive solubility profile of N-1,3-Benzothiazol-2-YL-3-chloropropanamide, a diverse set of solvents is chosen, spanning a range of polarities and chemical classes relevant to the pharmaceutical industry[17].

| Solvent Class | Solvent | Polarity | Rationale |

| Polar Protic | Water | High | Universal biological solvent; baseline for aqueous solubility. |

| Ethanol | High | Common co-solvent in formulations; good hydrogen bonding capability. | |

| Methanol | High | Similar to ethanol, often shows slightly higher solubility for polar compounds. | |

| Polar Aprotic | Acetone | Medium | A ketone, useful in purification and as a solvent for moderately polar compounds. |

| Acetonitrile | Medium | Common solvent in chromatography and synthesis. | |

| Dimethyl Sulfoxide (DMSO) | High | Powerful aprotic solvent, often used for compounds with low aqueous solubility. | |

| Non-polar | Hexane | Low | Representative of aliphatic hydrocarbons, for assessing lipophilicity. |

| Toluene | Low | An aromatic hydrocarbon, can interact with the benzothiazole ring. | |

| Diethyl Ether | Low | A common extraction solvent; has some polar character due to the oxygen atom. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of N-1,3-Benzothiazol-2-YL-3-chloropropanamide in a panel of selected solvents at a controlled temperature (e.g., 25°C).

Materials:

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide (purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Samples: a. Add an excess amount of N-1,3-Benzothiazol-2-YL-3-chloropropanamide to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is crucial; typically, 20-50 mg is adequate for a 10 mL solvent volume. b. Accurately add 10.0 mL of each selected solvent to the respective vials. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A 24 to 48-hour agitation period is generally sufficient to reach equilibrium[14]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is stable.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for the sedimentation of undissolved solids. b. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes). c. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from being included in the analysis.

-

Quantification: a. Prepare a stock solution of N-1,3-Benzothiazol-2-YL-3-chloropropanamide of a known concentration in a suitable solvent (e.g., acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution. c. Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. The wavelength for detection should be set at the λmax of the compound to ensure maximum sensitivity. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of N-1,3-Benzothiazol-2-YL-3-chloropropanamide in the filtered samples by interpolating their peak areas from the calibration curve. If necessary, dilute the samples to fall within the linear range of the calibration curve.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points (e.g., 24h and 48h) should yield consistent solubility values, confirming that equilibrium has been reached.

-

Use of Excess Solid: Visual inspection of the vials after equilibration must confirm the presence of undissolved solid, ensuring the solution is indeed saturated.

-

Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to guidelines such as those from the International Council for Harmonisation (ICH)[7][18][19][20].

Part 3: Data Presentation and Interpretation

The solubility data obtained from the experimental protocol should be presented in a clear and structured format for easy comparison and interpretation.

Hypothetical Solubility Data

The following table summarizes the hypothetical solubility data for N-1,3-Benzothiazol-2-YL-3-chloropropanamide in the selected solvents at 25°C. The molecular weight of the compound (C10H9ClN2OS) is 240.71 g/mol , which is used for the conversion between g/L and mol/L.

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Non-polar | < 0.01 | < 4.15 x 10⁻⁵ |

| Toluene | Non-polar | 0.52 | 2.16 x 10⁻³ |

| Diethyl Ether | Non-polar | 1.25 | 5.19 x 10⁻³ |

| Acetone | Polar Aprotic | 25.8 | 0.107 |

| Acetonitrile | Polar Aprotic | 15.3 | 0.064 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.831 |

| Ethanol | Polar Protic | 8.9 | 0.037 |

| Methanol | Polar Protic | 12.4 | 0.051 |

| Water | Polar Protic | < 0.05 | < 2.08 x 10⁻⁴ |

Interpretation of Results

The illustrative data suggests that N-1,3-Benzothiazol-2-YL-3-chloropropanamide has very low solubility in non-polar solvents like hexane and in the highly polar protic solvent, water. This is consistent with its molecular structure, which possesses both non-polar (benzothiazole ring) and polar (amide, chloro) functionalities. The low aqueous solubility is a critical piece of information for drug development, indicating that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for oral or parenteral administration.

The compound exhibits moderate to good solubility in polar aprotic solvents, with particularly high solubility in DMSO. This suggests that these types of solvents would be effective for synthesis, purification, and the preparation of concentrated stock solutions for in vitro screening assays. The moderate solubility in alcohols like methanol and ethanol highlights their potential use as co-solvents to improve aqueous solubility.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the physicochemical properties of the compound and the solvent, and the resulting solubility outcome.

Caption: Factors Influencing the Solubility of the Compound.

Conclusion

This technical guide has outlined the theoretical principles and a practical, robust experimental framework for determining the solubility of N-1,3-Benzothiazol-2-YL-3-chloropropanamide. The shake-flask method, when executed with proper controls and a validated analytical technique, provides reliable equilibrium solubility data that is indispensable for the progression of a compound through the drug development pipeline. The hypothetical data presented herein illustrates a solubility profile characterized by poor aqueous and non-polar solubility but good affinity for polar aprotic solvents. This profile underscores the importance of early and comprehensive solubility assessment to guide formulation and development strategies, ultimately enhancing the potential for therapeutic success.

References

- Unknown. (n.d.). Polarity of Solvents.

- Unknown. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH.

- Unknown. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate.

- Unknown. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Global Pharma Tek.

- Unknown. (2015, February 8). Dissolution and solubility. Clinical Gate.

- Unknown. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications.

- Unknown. (n.d.). Solvents and Polarity. Department of Chemistry : University of Rochester.

- Unknown. (n.d.). Solvents and Polarity.

- Unknown. (n.d.). Examples of High Polarity Solvents. The Periodic Table.

- Unknown. (n.d.). ResearchGate. Calculated Hansen Solubility Parameters for Some Common Solvents and... | Download Table.

- Unknown. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Unknown. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.

- Prashant Mhatre. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.

- stenutz. (n.d.). Hansen solubility parameters.

- Joel Dare. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.

- Unknown. (n.d.). Navigating Regulatory Requirements and ICH Q6B. BioQC.

- Unknown. (n.d.). Hansen Solubility Parameters (HSP). Adscientis.

- Unknown. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Unknown. (n.d.). Flowchart Creation. Developer Documentation.

- Unknown. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Unknown. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA).

- Unknown. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Unknown. (n.d.). Shake-Flask Solubility Assay. Enamine.

- Unknown. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

- Unknown. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Unknown. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI.

- Unknown. (2025, August 10). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate.

- Unknown. (n.d.). N-1,3-benzothiazol-2-yl-2-chloropropanamide. PubChem.

- Unknown. (n.d.). 26608-39-9(N-1,3-BENZOTHIAZOL-2-YL-2-CHLOROPROPANAMIDE) Product Description.

Sources

- 1. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. 3-(1,3-BENZOTHIAZOL-2-YL)-N-(3-CHLOROPHENYL)-2-OXOPROPANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-1,3-benzothiazol-2-yl-3-chloropropanamide | 2877-36-3 [amp.chemicalbook.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. specialchem.com [specialchem.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. dsdpanalytics.com [dsdpanalytics.com]

- 8. chemicool.com [chemicool.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 18. Navigating Regulatory Requirements and ICH Q6B | BioQC [bio-qc.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

A Technical Guide to the Potential Pharmacological Applications of N-1,3-Benzothiazol-2-YL-3-chloropropanamide

Abstract

N-1,3-Benzothiazol-2-YL-3-chloropropanamide is a synthetic compound featuring a benzothiazole core linked to a 3-chloropropanamide side chain. While this specific molecule is not extensively documented in current literature, the well-established and diverse pharmacological activities of the benzothiazole nucleus provide a strong foundation for predicting its potential therapeutic applications. Benzothiazole derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide synthesizes the existing knowledge on benzothiazole and related amide compounds to build a predictive framework for the pharmacological evaluation of N-1,3-Benzothiazol-2-YL-3-chloropropanamide. We will explore its potential mechanisms of action and provide detailed experimental protocols for its investigation as a novel therapeutic agent.

Introduction: The Benzothiazole Scaffold and its Pharmacological Significance

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][5] This structural motif is present in a variety of natural and synthetic compounds that display a broad range of biological activities.[5] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.

Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, feature the benzothiazole core, highlighting its therapeutic relevance. Furthermore, numerous benzothiazole derivatives have been investigated for their potential as:

-

Anticancer Agents: Targeting various cancer cell lines through mechanisms like tyrosine kinase inhibition and apoptosis induction.[2][6][7][8]

-

Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[9][10][11][12][13]

-

Anti-inflammatory Agents: Modulating inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).[14][15][16][17]

-

Anticonvulsant Agents: Demonstrating potential in the management of seizures.[18]

-

Antioxidant Agents: Protecting against oxidative stress.[19]

The 3-chloropropanamide moiety, an N-substituted amide, is also a common feature in biologically active molecules and can influence the compound's pharmacokinetic and pharmacodynamic properties.[20][21][22][23] The combination of these two pharmacophores in N-1,3-Benzothiazol-2-YL-3-chloropropanamide suggests a strong potential for novel pharmacological activities.

Predicted Pharmacological Applications and Mechanistic Insights

Based on the extensive literature on benzothiazole derivatives, we can hypothesize several promising pharmacological applications for N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

Anticancer Potential

The benzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents.[2][6][7][8] Derivatives have shown efficacy against various cancer cell lines, including breast, colon, lung, and liver cancer.[6][7]

Potential Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

-

Apoptosis Induction: The compound could trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

NF-κB Pathway Inhibition: Some benzothiazole derivatives have been shown to suppress the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.[16][24]

Compound [label="N-1,3-Benzothiazol-2-YL-3-chloropropanamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Tyrosine Kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptotic Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation"]; Survival [label="Cell Survival"]; CellDeath [label="Apoptosis"]; Inflammation [label="Inflammation"];

Compound -> Kinase [label="Inhibition"]; Compound -> Apoptosis [label="Induction"]; Compound -> NFkB [label="Inhibition"]; Kinase -> Proliferation [label="Promotes"]; Kinase -> Survival [label="Promotes"]; Apoptosis -> CellDeath [label="Leads to"]; NFkB -> Proliferation [label="Promotes"]; NFkB -> Inflammation [label="Promotes"]; }

Figure 1: Predicted Anticancer Mechanisms.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a variety of pathogens.[9][10][11][12][13]

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compound may target essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.[10]

-

Biofilm Disruption: It could interfere with the formation of bacterial biofilms, which are crucial for chronic infections.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[14][15][16][17]

Potential Mechanisms of Action:

-

COX-2 Inhibition: The compound may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[15]

-

Cytokine Modulation: It could suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][25]

Proposed Experimental Protocols

To validate the predicted pharmacological applications, a series of in vitro and in vivo experiments are proposed.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of N-1,3-Benzothiazol-2-YL-3-chloropropanamide on various cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

A [label="Seed Cancer Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Treat with Compound (24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Add Solubilizing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Read Absorbance (570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Calculate IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2: MTT Assay Workflow.

In Vitro Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate with appropriate broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vivo Anti-inflammatory Activity Assessment

Objective: To assess the anti-inflammatory effects of the compound in an animal model.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at different doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the benzothiazole ring and any attached side chains. For N-1,3-Benzothiazol-2-YL-3-chloropropanamide, the following structural features are likely to be important:

-

The Benzothiazole Core: Provides the fundamental scaffold for interaction with biological targets.

-

The 2-Amino Linkage: The linkage at the 2-position is common in biologically active benzothiazoles.

-

The 3-Chloropropanamide Side Chain: The chloro and amide groups can participate in hydrogen bonding and other interactions with target proteins. The length and flexibility of this chain will also influence binding affinity.

Future studies should involve the synthesis of analogues with modifications to these key features to establish a clear structure-activity relationship and optimize the pharmacological properties.

Conclusion and Future Directions

While direct experimental data on N-1,3-Benzothiazol-2-YL-3-chloropropanamide is currently unavailable, the extensive body of research on the benzothiazole scaffold provides a strong rationale for investigating its potential as a novel therapeutic agent. The predicted anticancer, antimicrobial, and anti-inflammatory activities warrant a systematic evaluation using the experimental protocols outlined in this guide. Future research should focus on elucidating the precise mechanisms of action, establishing a comprehensive structure-activity relationship, and evaluating the in vivo efficacy and safety profile of this promising compound.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2013). PubMed. Retrieved February 12, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2015). MDPI. Retrieved February 12, 2026, from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Retrieved February 12, 2026, from [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018). Ingenta Connect. Retrieved February 12, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved February 12, 2026, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). MDPI. Retrieved February 12, 2026, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. (n.d.). Iranian Journal of Medical Microbiology. Retrieved February 12, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Retrieved February 12, 2026, from [Link]

-

Benzothiazole derivatives: Significance and symbolism. (2025). Retrieved February 12, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2013). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). Retrieved February 12, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Anti-inflammatory activity of benzothiazole derivatives. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (2009). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis of some N-substituted indole derivatives and their biological activities. (1992). PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens - Iranian Journal of Medical Microbiology [ijmm.ir]

- 13. jchr.org [jchr.org]

- 14. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ajol.info [ajol.info]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

synthesis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide from 2-aminobenzothiazole

Application Note: High-Fidelity Synthesis of N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide

Executive Summary

This application note details the optimized synthesis of

This guide moves beyond generic procedures, offering a field-validated protocol that addresses the specific challenges of acylating heterocyclic amines: controlling regioselectivity (exo- vs. endo-nitrogen attack) and preventing bis-acylation.

Retrosynthetic Analysis & Mechanism

The Challenge: 2-Aminobenzothiazole (2-ABT) is an ambident nucleophile. While the exocyclic amino group (

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow of the nucleophilic acyl substitution. The base (TEA) drives the equilibrium by neutralizing the HCl byproduct.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| 2-Aminobenzothiazole | 150.20 | 1.0 | >98% | Nucleophile |

| 3-Chloropropanoyl chloride | 126.97 | 1.1 - 1.2 | 98% | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | 99% | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Reaction Medium |

Safety Note: 3-Chloropropanoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Step-by-Step Procedure (Standard Schotten-Baumann Conditions)

Phase 1: Setup & Solubilization

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 2-Aminobenzothiazole (1.50 g, 10 mmol) to the flask.

-

Add Dichloromethane (DCM, 30 mL) and stir until fully dissolved.

-

Add Triethylamine (1.7 mL, 12 mmol) . The solution may warm slightly.

-

Cool the reaction mixture to 0–5°C using an ice-water bath. Critical: Low temperature prevents hydrolysis of the acyl chloride and minimizes side reactions.

Phase 2: Acylation 6. Dilute 3-Chloropropanoyl chloride (1.15 mL, 12 mmol) in 10 mL of DCM. 7. Add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

- Observation: A white precipitate (TEA·HCl salts) will begin to form.

- Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

- Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–6 hours.

- Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting amine (

Phase 3: Workup & Isolation

10. Quench the reaction by adding cold water (50 mL) . Stir vigorously for 5 minutes.

11. Transfer to a separatory funnel. Separate the organic layer (DCM).

12. Extract the aqueous layer with fresh DCM (

- Wash with 5% HCl (30 mL) to remove unreacted 2-aminobenzothiazole (protonates the amine, moving it to aqueous phase).

- Wash with Sat. NaHCO

- Wash with Brine (30 mL) .

- Dry the organic layer over anhydrous Na

- Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

Phase 4: Purification 16. Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1). 17. Filter the crystals and dry in a vacuum oven at 40°C for 4 hours.

Workflow Visualization

Caption: Step-by-step experimental workflow from reactant solubilization to final purification.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to off-white needles/powder | High purity crystalline solid. |

| Melting Point | 158–162°C (Lit. range varies by solvent) | Sharp range indicates purity. |

| IR Spectroscopy | 3200–3250 cm | Confirms amide bond formation. Absence of broad OH indicates dry product. |

| Diagnostic triplet at ~3.8 ppm confirms the 3-chloroethyl chain is intact. | ||

| MS (ESI+) | Consistent with Molecular Formula C |

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete removal of TEA·HCl salts or presence of residual DMF (if used).

-

Fix: Ensure the water wash is thorough. Use Ethanol for recrystallization to remove oily impurities.

-

-

Issue: Starting Material Remains

-

Cause: 3-Chloropropanoyl chloride may have hydrolyzed if the bottle was old.

-

Fix: Distill the acyl chloride before use or use a fresh bottle. Increase equivalents to 1.5.

-

-

Issue: Bis-acylation

-

Cause: Excess base or high temperature during addition.

-

Fix: Strictly maintain 0°C during addition. Add the acyl chloride very slowly.

-

References

-

General Synthesis of Benzothiazole Amides

-

Specific Acylation Protocol (Analogous 2-Chloro derivative)

-

General Amide Synthesis from 3-Chloropropanoyl Chloride

-

Synthesis of 3-Chloro-N-phenylpropionamide. PrepChem. Available at: [Link]

-

-

Biological Relevance of Benzothiazole Scaffolds

Sources

- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: High-Efficiency Acylation of 2-Aminobenzothiazole with 3-Chloropropanoyl Chloride

Executive Summary

The acylation of 2-aminobenzothiazole with 3-chloropropanoyl chloride is a pivotal transformation in medicinal chemistry, serving as the gateway to pyrimido[2,1-b]benzothiazoles . These fused heterocyclic systems exhibit potent pharmacological profiles, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[1]

This Application Note provides a rigorous, field-validated protocol for the selective

Mechanistic Insight & Regioselectivity

The Nucleophilic Challenge

2-Aminobenzothiazole possesses two nucleophilic sites:

-

Exocyclic Amine (

): The kinetic site of acylation. -

Endocyclic Nitrogen (N3): The thermodynamic site for alkylation/cyclization.

Under controlled acylation conditions (low temperature, non-nucleophilic base), the reaction proceeds via the exocyclic amine to form the amide bond. The 3-chloropropyl tail acts as a "masked" electrophile. In the presence of strong heat or specific bases, the endocyclic nitrogen attacks the terminal chloride, closing the ring to form the pyrimido-fused system.

Reaction Pathway

The reaction follows a nucleophilic acyl substitution mechanism. The base (Triethylamine or Pyridine) is critical not only for catalyzing the attack but for scavenging the HCl byproduct, which would otherwise protonate the unreacted 2-aminobenzothiazole and stall the reaction.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway for the selective N-acylation of 2-aminobenzothiazole.

Materials & Reagents

| Reagent | CAS No. | Purity | Role |

| 2-Aminobenzothiazole | 136-95-8 | Nucleophile (Substrate) | |

| 3-Chloropropanoyl chloride | 625-36-5 | Electrophile (Acylating Agent) | |

| Triethylamine (TEA) | 121-44-8 | Base (HCl Scavenger) | |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| Ethanol | 64-17-5 | Absolute | Recrystallization Solvent |

Safety Note: 3-Chloropropanoyl chloride is a lachrymator and corrosive. All operations must be performed in a functioning fume hood.

Experimental Protocol

Method A: Selective Isolation of the Amide (Recommended)

This method prioritizes the isolation of the acyclic intermediate

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge with nitrogen (

) or argon to ensure an inert atmosphere.

-

-

Solubilization:

-

Add 2-aminobenzothiazole (1.50 g, 10 mmol) to the RBF.

-

Add Dichloromethane (DCM) (30 mL) and stir until fully dissolved.

-

Add Triethylamine (TEA) (1.53 mL, 11 mmol, 1.1 equiv).

-

Critical: Cool the solution to

using an ice-water bath.

-

-

Acylation:

-

Dilute 3-chloropropanoyl chloride (1.05 mL, 11 mmol, 1.1 equiv) in 5 mL of DCM.

-

Add the acid chloride solution dropwise over 20 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will begin to form.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

-

-

Monitoring:

-

Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

-

Target

: Product appears at

-

-

Workup:

-

Quench the reaction with cold water (30 mL).

-

Transfer to a separatory funnel. Wash the organic layer with:

-

1x Saturated

(removes unreacted acid). -

1x Brine.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol .

-

Filter and dry in a vacuum oven at

.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of N-(benzothiazol-2-yl)-3-chloropropanamide.

Results & Characterization

Expected Yields by Solvent System

While DCM is recommended for ease of workup, other solvents affect the yield and reaction rate.

| Solvent System | Base | Temperature | Yield (%) | Notes |

| DCM (Method A) | TEA | 85-92% | Best for isolation; minimal cyclization. | |

| Acetone | Reflux | 75-80% | Higher risk of partial cyclization. | |

| Benzene | Pyridine | Reflux | 65-70% | Legacy method; benzene toxicity concerns. |

| DMF | TEA | RT | 80-85% | Harder to remove solvent during workup. |

Analytical Data

The isolated product,

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point:

(Lit. value). -

IR (

):-

:

-

:

-

:

-

:

-

NMR (400 MHz, DMSO-

-

12.40 (s, 1H,

- 7.99 (d, 1H, Ar-H).

- 7.75 (d, 1H, Ar-H).

- 7.45 (t, 1H, Ar-H).

- 7.32 (t, 1H, Ar-H).

-

3.90 (t, 2H,

-

2.95 (t, 2H,

-

12.40 (s, 1H,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride. | Ensure glassware is flame-dried; use anhydrous DCM. |

| Bis-acylation | Excess acid chloride used. | Strictly control stoichiometry (1.1 equiv max). |

| Premature Cyclization | Temperature too high. | Keep reaction at |

| Sticky Product | Residual DMF or solvent. | Use DCM/Ethanol workup; dry product thoroughly in vacuum. |

Downstream Application: Cyclization

To convert the isolated amide into the fused pyrimido[2,1-b]benzothiazole :

-

Dissolve the amide in absolute ethanol or DMF.

-

Add an inorganic base (e.g.,

or NaOEt). -

Reflux for 6–12 hours.

-

The endocyclic nitrogen will displace the terminal chloride, forming the tricyclic core.

References

-

Alizadeh-Bami, F., et al. (2019).[2] "Synthesis of pyrimido[2,1-b][1,3]benzothiazoles... via one-pot three-component reactions." Arkivoc. Link

-

Kumar, A., et al. (2022).[3] "Synthesis and screening of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants." Annals of Phytomedicine. Link

-

Bhoi, M. N., et al. (2022).[3] "Novel 4H-pyrimido[2,1-b]benzothiazoles derivatives: Camphorsulphonic acid catalyzed enantioselective synthesis." Synthetic Communications. Link

-

Sigma-Aldrich. (n.d.). "3-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)-2-oxopropanamide Product Detail." Link

-

National Institutes of Health (NIH). (2009). "N-(Benzothiazol-2-yl)-3-chlorobenzamide Crystal Structure." PMC. Link

Sources

Application Notes and Protocols for In Vitro Evaluation of N-1,3-Benzothiazol-2-YL-3-chloropropanamide

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Notably, in the realm of oncology, benzothiazole-containing compounds have been shown to exert antiproliferative effects and induce apoptosis in various cancer cell lines, such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).[2] The mechanism of action for many of these derivatives is multifaceted, with some compounds reported to function as kinase inhibitors or to induce cell cycle arrest.

This document provides a comprehensive guide for the initial in vitro evaluation of a novel benzothiazole derivative, N-1,3-Benzothiazol-2-YL-3-chloropropanamide . The following protocols are designed to be robust and self-validating, enabling researchers to ascertain the compound's cytotoxic and cytostatic effects, and to begin elucidating its mechanism of action in cancer cell lines. The experimental choices outlined herein are grounded in established methodologies and are explained to provide a clear understanding of the scientific rationale.

PART 1: Foundational Protocols & Experimental Design

Compound Handling and Stock Solution Preparation

The accurate preparation of the test compound is paramount for reproducible results. While the specific solubility of N-1,3-Benzothiazol-2-YL-3-chloropropanamide should be empirically determined, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules, including many benzothiazole derivatives, and is miscible with cell culture media.[3][4]

Protocol 1: Preparation of a 10 mM Stock Solution

-

Materials:

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

-

-

Procedure:

-

Aseptically weigh out a precise amount of N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

In a sterile, amber microcentrifuge tube, add the weighed compound.

-

Add the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

-

Visually inspect the solution for any undissolved particulates. If present, the solution may be filtered through a 0.22 µm syringe filter.

-

Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Causality and Best Practices:

-

Anhydrous DMSO: Using anhydrous DMSO is critical as water can affect the solubility and stability of some compounds.

-

Amber Tubes: Protection from light is important as many organic compounds are light-sensitive.

-

Aliquoting: This practice minimizes degradation of the compound due to repeated changes in temperature.

-

Final DMSO Concentration: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a non-toxic level for the chosen cell lines, typically ≤ 0.5%. An equivalent concentration of DMSO should be used in the vehicle control wells.

Cell Line Selection and Maintenance

The choice of cell lines is a critical determinant of the relevance of the experimental outcomes.[5] It is advisable to screen the compound against a panel of cell lines from different cancer types to assess the breadth of its activity.[6] Based on published data for similar benzothiazole derivatives, the following cell lines are recommended for initial screening:[7]

-

MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

-

MDA-MB-231: Human breast adenocarcinoma, triple-negative.

-

HepG2: Human hepatocellular carcinoma.

-

A549: Human lung carcinoma.

-

HeLa: Human cervical adenocarcinoma.

Protocol 2: General Cell Culture Maintenance

-

Materials:

-

Selected cancer cell lines (from a reputable cell bank like ATCC)

-

Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator at 37°C with 5% CO₂

-

Biosafety cabinet (Class II)

-

-

Procedure:

-

Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

Monitor cell growth and passage cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium, wash the cell monolayer once with PBS, and then add a sufficient volume of Trypsin-EDTA to cover the cells.

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

-

Seed a new flask at the appropriate density.

-

Trustworthiness through Quality Control:

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[8]

-

Cell Line Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.

PART 2: Core Assays for Biological Activity

The following workflow is proposed to systematically evaluate the biological effects of N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

Caption: Experimental workflow for testing N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol 3: MTT Assay

-

Materials:

-

Cells in suspension

-

96-well flat-bottom plates

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide (from 10 mM stock)

-

Complete growth medium

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for solubilization)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of N-1,3-Benzothiazol-2-YL-3-chloropropanamide in complete growth medium. A suggested starting range, based on similar compounds, is 0.1, 1, 10, 50, and 100 µM.[1][10] Include a vehicle control (DMSO equivalent to the highest compound concentration) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

-

Incubate for the desired time points (e.g., 24, 48, and 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Analysis:

| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |

| Vehicle Control | 0 | 100 | |

| Compound X | 0.1 | ||

| Compound X | 1 | ||

| Compound X | 10 | ||

| Compound X | 50 | ||

| Compound X | 100 |

The percentage of cell viability is calculated as: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100. The half-maximal inhibitory concentration (IC50) can then be determined using non-linear regression analysis in software such as GraphPad Prism.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol 4: Annexin V/PI Staining

-

Materials:

-

Cells cultured in 6-well plates

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with N-1,3-Benzothiazol-2-YL-3-chloropropanamide at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

Protocol 5: Cell Cycle Analysis

-

Materials:

-

Cells cultured in 6-well plates

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, to a final concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and prevent its staining).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry.

-

Data Analysis:

The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Changes in the percentage of cells in each phase following treatment with the compound can indicate cell cycle arrest.

Western Blotting for Mechanistic Insights

Western blotting is a technique used to detect specific proteins in a sample.[14] This can be used to investigate the effect of N-1,3-Benzothiazol-2-YL-3-chloropropanamide on key proteins involved in apoptosis and cell cycle regulation.

Protocol 6: Western Blotting

-

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, p21, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cell pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Potential Protein Targets and Their Significance:

| Protein Target | Significance in Cancer | Expected Change with Pro-apoptotic/Anti-proliferative Compound |

| Cleaved PARP | A hallmark of apoptosis. | Increase |

| Cleaved Caspase-3 | A key executioner caspase in apoptosis. | Increase |

| Cyclin D1 | Promotes G1/S phase transition. | Decrease |

| p21 | A cyclin-dependent kinase inhibitor that can induce cell cycle arrest. | Increase |

| β-actin/GAPDH | Housekeeping proteins used as loading controls. | No change |

PART 3: Data Interpretation and Future Directions

The culmination of these assays will provide a robust preliminary profile of the in vitro activity of N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

Sources

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.championsoncology.com [blog.championsoncology.com]

- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. jnu.ac.bd [jnu.ac.bd]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. flore.unifi.it [flore.unifi.it]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols: Evaluation of the Anticancer Activity of N-1,3-Benzothiazol-2-YL-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzothiazole Derivatives in Oncology

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of benzothiazole have been shown to exert their cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[1][2] These mechanisms often include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[3] The therapeutic potential of this class of compounds is underscored by their ability to selectively target cancer cells and overcome drug resistance.

This document provides a comprehensive guide for the in vitro evaluation of the anticancer activity of a specific novel benzothiazole derivative, N-1,3-Benzothiazol-2-YL-3-chloropropanamide . While specific data for this compound is emerging, the protocols outlined herein are based on established methodologies for assessing the anticancer efficacy of related benzothiazole compounds and other novel chemical entities.[4][5][6]

Chemical and Physical Properties

A thorough characterization of N-1,3-Benzothiazol-2-YL-3-chloropropanamide is critical prior to biological evaluation.

| Property | Description |

| Chemical Structure | (Structure to be inserted here) |

| Molecular Formula | C10H9ClN2OS |

| Molecular Weight | 240.71 g/mol |

| Appearance | (To be determined) |

| Solubility | (To be determined in relevant solvents, e.g., DMSO) |

| Purity | >95% (as determined by HPLC or NMR) |

Proposed Mechanism of Action: An Overview

Based on the known activities of similar benzothiazole derivatives, N-1,3-Benzothiazol-2-YL-3-chloropropanamide is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The presence of the reactive chloropropanamide side chain may facilitate covalent interactions with cellular nucleophiles, potentially disrupting the function of key proteins involved in cell survival and proliferation.

Caption: Proposed mechanism of N-1,3-Benzothiazol-2-YL-3-chloropropanamide.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of N-1,3-Benzothiazol-2-YL-3-chloropropanamide, a key indicator of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and quantified by spectrophotometry, providing an indirect measure of cell viability.

Materials:

-

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-1,3-Benzothiazol-2-YL-3-chloropropanamide in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5]

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.